4,4-Diethoxy-1,2-dimethylpiperidine
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Overview
Description
4,4-Diethoxy-1,2-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,2-dimethylpiperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2-dimethylpiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxy-1,2-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogenated compounds, bases such as potassium carbonate.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
4,4-Diethoxy-1,2-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1,2-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,4-Dimethylpiperidine: A closely related compound with similar structural features but lacking the ethoxy groups.
4-Ethoxy-1,2-dimethylpiperidine: Another related compound with one ethoxy group instead of two.
Uniqueness: 4,4-Diethoxy-1,2-dimethylpiperidine is unique due to the presence of two ethoxy groups, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4,4-diethoxy-1,2-dimethylpiperidine |
InChI |
InChI=1S/C11H23NO2/c1-5-13-11(14-6-2)7-8-12(4)10(3)9-11/h10H,5-9H2,1-4H3 |
InChI Key |
MFBRNSXIMLHTEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCN(C(C1)C)C)OCC |
Origin of Product |
United States |
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